4-Chloro-2-cyclopropyl-6-ethylpyrimidine
Overview
Description
4-Chloro-2-cyclopropyl-6-ethylpyrimidine, also known as CCEP, is an organic compound that has a wide range of applications in the scientific field. It is used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a starting material for the synthesis of other compounds. CCEP is a versatile compound that can be used in a variety of ways, and its potential uses are still being explored.
Scientific Research Applications
Medicinal Chemistry
- Application : 4-Chloro-2-cyclopropyl-6-ethylpyrimidine is used in the synthesis of pyrimidinamine derivatives .
- Method : The compound is used as a starting material in the synthesis of pyrimidinamine derivatives. The synthesis involves the use of 3-aminopropanol and potassium carbonate .
- Results : The synthesized pyrimidinamine derivatives showed excellent fungicidal activity. One of the compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
Herbicide
- Application : A derivative of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine, cyclopyrimorate, is used as a novel herbicide for weed control in rice fields .
- Method : Cyclopyrimorate is applied to the fields, where it causes bleaching symptoms in Arabidopsis thaliana, similar to those caused by existing carotenoid biosynthesis inhibitors .
- Results : The treatment resulted in significant accumulation of homogentisate and a reduction in the level of plastoquinone, suggesting that cyclopyrimorate and/or its metabolite inhibit homogentisate solanesyltransferase (HST), a downstream enzyme of 4-hydroxyphenylpyruvate dioxygenase in the plastoquinone biosynthesis pathway .
Synthesis of Pyrimidinamines
- Field : Medicinal Chemistry
- Application : This compound is used in the synthesis of various pyrimidinamine derivatives .
- Method : The synthesis involves the use of 3-aminopropanol and potassium carbonate .
- Results : The synthesized pyrimidinamine derivatives showed excellent fungicidal activity .
Synthesis of Pyrrolo[2,3-d]Pyrimidines
- Field : Medicinal Chemistry
- Application : 4-Chloro-2-cyclopropyl-6-ethylpyrimidine is used in the synthesis of various 4-alkylamino-7H-pyrrolo[2,3-d]pyrimidines .
- Method : The synthesis involves heating the 4-chloro starting material at elevated temperatures with an alkylamine .
- Results : The synthesized pyrrolo[2,3-d]pyrimidines serve as a leaving group for a variety of nucleophilic substitutions .
Synthesis of Pyrimidinamines with Pyridin-2-yloxy Moiety
- Field : Medicinal Chemistry
- Application : This compound is used in the synthesis of pyrimidinamine derivatives containing a pyridin-2-yloxy moiety .
- Method : The synthesis involves the use of 3-aminopropanol and potassium carbonate .
- Results : The synthesized pyrimidinamine derivatives showed excellent fungicidal activity .
Synthesis of 4-[[6-Chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]3,5-dimethylbenzonitrile
- Field : Medicinal Chemistry
- Application : 4-Chloro-2-cyclopropyl-6-ethylpyrimidine is used in the synthesis of 4-[[6-Chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]3,5-dimethylbenzonitrile .
- Method : The synthesis involves a substitution reaction with aniline derivative 4-aminobenzonitrile using potassium tert-butoxide as a base and N-methylpyrrolidone as a solvent .
- Results : The synthesized compound was obtained with a good yield .
properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-ethylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-2-7-5-8(10)12-9(11-7)6-3-4-6/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJFRGLAFWRANJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropyl-6-ethylpyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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